molecular formula C9H13NO2S B1623016 2-(4-Methylphenyl)sulfonylethanamine CAS No. 50702-03-9

2-(4-Methylphenyl)sulfonylethanamine

Cat. No. B1623016
CAS RN: 50702-03-9
M. Wt: 199.27 g/mol
InChI Key: CQTYBCCVEBZJEX-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfonylethanamine, also known as p-Methylphenethylamine sulfone, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of phenethylamine, a class of compounds that is known for its psychoactive effects. However, the focus of

Mechanism of Action

The exact mechanism of action of 2-(4-Methylphenyl)sulfonylethanamine is not fully understood. However, it is believed to act as a substrate for the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of this enzyme, this compound is thought to increase the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to increase the release of several neurotransmitters, as mentioned above. Additionally, it has been shown to increase heart rate and blood pressure, which may be related to its stimulant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Methylphenyl)sulfonylethanamine in lab experiments include its ability to selectively increase the release of dopamine, norepinephrine, and serotonin. This allows researchers to study the effects of these neurotransmitters on various physiological and behavioral processes. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible to researchers.
The limitations of using this compound in lab experiments include its potential for abuse and its lack of specificity for monoamine oxidase. This compound is structurally similar to amphetamines, which are known for their psychoactive effects. Additionally, it has been shown to inhibit the activity of other enzymes besides monoamine oxidase, which may complicate its use in research.

Future Directions

There are several future directions for research involving 2-(4-Methylphenyl)sulfonylethanamine. One area of interest is the development of more selective inhibitors of monoamine oxidase. This would allow researchers to study the effects of specific neurotransmitters on various physiological and behavioral processes.
Another area of interest is the development of more potent and selective agonists and antagonists of the various neurotransmitter receptors that are affected by this compound. This would allow researchers to study the effects of these neurotransmitters on specific physiological and behavioral processes.
Conclusion
In conclusion, this compound is a compound that has shown potential as a research tool in several areas of study. Its ability to selectively increase the release of dopamine, norepinephrine, and serotonin makes it a valuable tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, its potential for abuse and lack of specificity for monoamine oxidase are limitations that must be taken into consideration when using this compound in research.

Scientific Research Applications

2-(4-Methylphenyl)sulfonylethanamine has shown potential as a research tool in several areas of study. One of the most promising applications is in the field of neuroscience, where it has been used to study the effects of various drugs on the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward.

properties

IUPAC Name

2-(4-methylphenyl)sulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTYBCCVEBZJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402087
Record name 2-(4-methylphenyl)sulfonylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50702-03-9, 1093405-12-9
Record name 2-(4-methylphenyl)sulfonylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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